molecular formula C23H24N4O3 B2673280 4-(2-((2-(Piperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide CAS No. 921788-35-4

4-(2-((2-(Piperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide

Cat. No.: B2673280
CAS No.: 921788-35-4
M. Wt: 404.47
InChI Key: SUTFYVMCFHXGMZ-UHFFFAOYSA-N
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Description

4-(2-((2-(Piperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide is a useful research compound. Its molecular formula is C23H24N4O3 and its molecular weight is 404.47. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory Properties

Research has demonstrated that certain compounds, structurally related to "4-(2-((2-(Piperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide", possess significant anti-inflammatory properties. For instance, a study on the design of new H4 receptor ligands highlighted the development of compounds with notable anti-inflammatory effects in vivo. These compounds were designed using a flexible alignment model, leading to the identification of potent H4R ligands with nanomolar affinities. One of the compounds showed considerable anti-inflammatory effects in a carrageenan-induced paw edema model in rats, suggesting potential for therapeutic applications in inflammatory conditions (Smits et al., 2008).

Antimicrobial and Antifungal Activity

Compounds structurally similar to "this compound" have been synthesized and evaluated for their in vitro microbial activity against a range of bacterial and fungal species. A study on novel s-Triazinyl piperazines showcased the design, synthesis, and characterization of compounds with promising antimicrobial activity against gram-positive and gram-negative bacteria, as well as fungal species. This research highlights the potential of such compounds in addressing the growing need for new antimicrobial agents, particularly in the face of rising antibiotic resistance (Patel et al., 2010).

Antiprion Activity

Research into the development of therapeutic agents against prion diseases has also benefited from compounds related to "this compound". A study focusing on the synthesis of benzamide derivatives explored their binding affinity for human PrP(C) and their ability to inhibit its conversion into PrP(Sc). These compounds, characterized by the presence of a 2-(1-pyrrolidinyl)- or 2-(1-piperidyl)acetylamino group, exhibited promising antiprion activity, opening avenues for the development of potential therapeutic agents against prion diseases (Fiorino et al., 2012).

Anti-leukemic Activity

The potential anti-leukemic activity of compounds structurally related to "this compound" has been explored. A study on the synthesis, crystal structure, and anti-leukemic activity of specific derivatives demonstrated cytotoxic potential against leukemia cell lines. This research underscores the possibility of utilizing such compounds in the development of anti-leukemic therapies, contributing to the broader field of cancer research (Guillon et al., 2018).

Properties

IUPAC Name

4-[[2-(2-piperidin-1-ylquinolin-8-yl)oxyacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c24-23(29)17-7-10-18(11-8-17)25-21(28)15-30-19-6-4-5-16-9-12-20(26-22(16)19)27-13-2-1-3-14-27/h4-12H,1-3,13-15H2,(H2,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTFYVMCFHXGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)C(=O)N)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.